molecular formula C21H25Cl2N3O3S2 B2439449 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride CAS No. 1216621-53-2

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride

Cat. No.: B2439449
CAS No.: 1216621-53-2
M. Wt: 502.47
InChI Key: SBLCUEKUZPEEKE-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, a chloro-substituent, a dimethylaminoethyl group, and a phenylsulfonylbutanamide moiety, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. The chloro-substituted benzothiazole can be synthesized through the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenylsulfonyl group can be oxidized to form phenylsulfonic acid.

  • Reduction: : The chloro-substituent can be reduced to form an amino group.

  • Substitution: : The dimethylaminoethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:
  • Oxidation: : Phenylsulfonic acid

  • Reduction: : Chloro-substituted benzothiazole with an amino group

  • Substitution: : Various substituted benzothiazoles depending on the nucleophile used

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, while the dimethylaminoethyl group can influence the compound's solubility and bioavailability. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other benzothiazole derivatives or compounds with similar substituents. the presence of both the chloro-substituent and the phenylsulfonyl group sets it apart. Other similar compounds might include:

  • N-(6-chlorobenzo[d]thiazol-2-yl)acetamide

  • N-(2-(dimethylamino)ethyl)benzothiazole-2-carboxamide

  • 4-(phenylsulfonyl)butanamide

These compounds may have similar applications but differ in their chemical structure and potential biological activity.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-24(2)12-13-25(21-23-18-11-10-16(22)15-19(18)29-21)20(26)9-6-14-30(27,28)17-7-4-3-5-8-17;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLCUEKUZPEEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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